2-Phenylpyrazolo[3,4-c]quinolin-4-one
Description
Properties
Molecular Formula |
C16H11N3O |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-phenyl-9aH-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10,12H |
InChI Key |
USFTUCBQFICKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C4C=CC=CC4=NC(=O)C3=N2 |
Origin of Product |
United States |
Preparation Methods
Conventional Heating Method
In a typical procedure, 3 (1.0 equiv) is refluxed with phenylhydrazine hydrochloride (1.2 equiv) in absolute ethanol for 5–6 hours, using triethylamine (TEA) as a catalyst. The reaction mixture is poured into ice-water to precipitate the product, which is purified via column chromatography (silica gel, ethyl acetate/hexane). This method yields 2-phenylpyrazolo[3,4-c]quinolin-4-one (4a) in 65–72% yield.
Key Data:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. A mixture of 3 and phenylhydrazine in dimethylformamide (DMF) is irradiated at 140°C for 1–5 minutes under 300 W fixed power. This approach achieves yields of 85–90%, with shorter reaction times minimizing side products.
Chloroquinoline Intermediate Route
Chloroquinoline derivatives serve as critical intermediates. For example, 4-chloro-3-formylquinolin-2(1H)-one (3) is synthesized from 2,4-dichloroquinoline (1) through formylation at the 3-position using Vilsmeier-Haack conditions (POCl3/DMF).
Thionyl Chloride-Mediated Chlorination
Thionyl chloride (SOCl2) is employed to convert hydroxyquinolines to chloroquinolines. For instance, treating 4-hydroxy-3-formylquinolin-2(1H)-one with excess SOCl2 at reflux for 1–2 hours yields 3 in >95% yield. Excess SOCl2 is removed via evaporation, and the product is co-evaporated with dichloromethane to ensure purity.
Substituent Effects on Synthesis
The electronic and steric properties of substituents on the phenyl ring influence reaction kinetics and yields:
Electron-Donating Groups
Introducing a 4-methoxy group on the phenyl ring (e.g., 4a4 ) enhances reactivity due to increased electron density. This derivative is synthesized using 4-methoxyphenylhydrazine, yielding 78% under microwave conditions.
Characterization of 4a4:
Sterically Hindered Substituents
Ortho-substituted phenylhydrazines (e.g., 2-fluorophenyl) reduce yields to 55–60% due to steric clashes during cyclization.
Molecular Simplification Approaches
A strategic redesign of 2-arylpyrazolo[3,4-c]quinolin-4-ones led to simplified analogs with retained bioactivity. For instance, replacing the quinoline core with a pyrimidine ring yields 2-arylpyrazolo[4,3-d]pyrimidin-7-ones, though this falls outside the scope of the target compound.
Analytical Characterization
Spectroscopic Data
- IR Spectroscopy: A strong absorption band at 1680–1700 cm−1 confirms the C=O stretch.
- Mass Spectrometry: Molecular ion peaks align with theoretical m/z values (e.g., 4a shows [M+H]+ at m/z 285).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Heating | Ethanol, reflux | 65–72 | 5–6 hours |
| Microwave | DMF, 140°C | 85–90 | 1–5 minutes |
| Chloroquinoline Route | SOCl2, reflux | >95 | 1–2 hours |
Microwave-assisted synthesis offers superior efficiency, while the chloroquinoline route ensures high purity for downstream reactions.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrazolo[3,4-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinoline or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[3,4-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes and pathways involved in disease progression .
Comparison with Similar Compounds
Pyrazolo[4,3-d]pyrimidinones
Pyrazolo[4,3-d]pyrimidinones represent a simplified bicyclic analog of the tricyclic 2-phenylpyrazolo[3,4-c]quinolin-4-one scaffold. Despite their reduced complexity, these compounds exhibit comparable affinity for the human A3AR (hA3AR) while achieving enhanced selectivity. For example, derivatives with amide or ureide groups at the 4-position and a phenyl ring at the 6-position demonstrated subnanomolar hA3AR affinity (Ki < 1 nM) and >1,000-fold selectivity over other adenosine receptors (A₁, A₂A, A₂B) . This highlights how molecular simplification can retain biological activity while improving pharmacokinetic profiles.
Key Structural Differences :
2-Arylpyrazolo[4,3-c]quinolines (Structural Isomers)
Isosteric modifications, such as shifting the pyrazole ring fusion from the [3,4-c] to [4,3-c] position, yield junction isomers with distinct pharmacological profiles. For instance, 2-p-tolyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one exhibited high hA3AR affinity (Ki = 9 nM) and >100-fold selectivity over other adenosine receptors (Ki > 1,000 nM for A₁, A₂A, A₂B) . This contrasts with the target compound, where substitutions at R₁ (e.g., meta-methyl/methoxy) and R₄ (e.g., acetyl/benzoyl) are required to achieve similar potency .
Selectivity Comparison :
| Compound | hA3AR Ki (nM) | Selectivity (vs. A₁/A₂A/A₂B) | Reference |
|---|---|---|---|
| This compound* | 9–50 | 10–100-fold | |
| 2-p-Tolylpyrazolo[4,3-c]quinolin-4-one | 9 | >100-fold |
*With optimal R₁/R₄ substitutions.
Pyrazolo[3,4-d]pyrimidine Derivatives
Derived from further simplification of the tricyclic scaffold, these compounds prioritize substituent flexibility. For example, compound 63 (a pyrazolo[3,4-d]pyrimidine with a 4-amide group and 6-phenyl ring) showed Ki = 0.8 nM for hA3AR and >1,000-fold selectivity . This underscores the importance of planar aromatic systems and hydrogen-bonding groups (e.g., amides) in receptor binding, a feature shared with this compound’s ketone moiety .
Novel Analogues from Database Studies
A search in PubChem and ChemBl revealed that 3-[(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-2-methyl-1,4-dihydroquinolin-4-one, a structurally related compound, is absent from major chemical databases (Tanimoto coefficient < 0.85) . This suggests that minor modifications (e.g., methyl groups or amino-pyrazole appendages) can yield novel derivatives with unexplored biological activities.
Structure-Activity Relationship (SAR) Insights
- R₁ Substituents : Methyl or methoxy groups at meta/para positions on the phenyl ring enhance hA3AR affinity by 5–10-fold .
- R₄ Modifications : Acetyl or benzoyl groups at R₄ improve selectivity by reducing off-target interactions with A₂B receptors .
- Steric Tolerance : Bulkier groups (e.g., diphenylacetyl) at R₄ are tolerated but may compromise solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
